2-((4,7-dimethylbenzo[d]thiazol-2-yl)(methyl)amino)-N-(4-(methylsulfonyl)phenyl)acetamide
Description
2-((4,7-Dimethylbenzo[d]thiazol-2-yl)(methyl)amino)-N-(4-(methylsulfonyl)phenyl)acetamide is a synthetic acetamide derivative incorporating a benzo[d]thiazole core and a methylsulfonyl-substituted phenyl group. The benzo[d]thiazole moiety is a privileged scaffold in medicinal chemistry, known for its role in modulating biological activity, particularly in antimicrobial, anti-inflammatory, and anticancer agents .
Properties
IUPAC Name |
2-[(4,7-dimethyl-1,3-benzothiazol-2-yl)-methylamino]-N-(4-methylsulfonylphenyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O3S2/c1-12-5-6-13(2)18-17(12)21-19(26-18)22(3)11-16(23)20-14-7-9-15(10-8-14)27(4,24)25/h5-10H,11H2,1-4H3,(H,20,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQJBJNQKJFHYFI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)C)SC(=N2)N(C)CC(=O)NC3=CC=C(C=C3)S(=O)(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-((4,7-dimethylbenzo[d]thiazol-2-yl)(methyl)amino)-N-(4-(methylsulfonyl)phenyl)acetamide is a complex organic compound recognized for its potential biological activities, particularly in medicinal chemistry. This article explores its synthesis, biological properties, and therapeutic applications based on diverse research findings.
Chemical Structure and Properties
The compound has the following molecular characteristics:
- Molecular Formula : C18H21N3O2S
- Molecular Weight : 359.5 g/mol
- CAS Number : 1396782-99-2
The structure features a benzo[d]thiazole core, which is known for various biological activities, and a methylsulfonyl phenyl group that may enhance its pharmacological properties.
Anticancer Activity
Research has indicated that derivatives of benzo[d]thiazole exhibit significant anticancer properties. A study synthesized various thiazole derivatives and evaluated their effects on cancer cell lines (A549 and C6). The anticancer efficacy was assessed using MTT assays, DNA synthesis analysis, and caspase-3 activation assays, revealing that certain compounds directed tumor cells towards apoptosis, a critical mechanism in anticancer action .
Antimicrobial Activity
Another study focused on the antimicrobial effects of related compounds. The synthesized derivatives demonstrated potent antibacterial activity against strains such as MRSA, E. coli, K. pneumoniae, and P. aeruginosa. Notably, compound 7g exhibited the highest antibacterial activity with minimal inhibitory concentrations (MIC) comparable to standard antibiotics . The findings suggest that modifications to the thiazole structure can enhance its efficacy against resistant bacterial strains.
COX Inhibition and Anti-inflammatory Effects
The compound's potential as a COX inhibitor was also explored. Several synthesized compounds showed selective COX-2 inhibitory activity with IC50 values ranging from 0.10 to 0.31 µM, indicating a promising anti-inflammatory profile . The selectivity towards COX-2 over COX-1 suggests a reduced risk of gastrointestinal side effects commonly associated with non-selective NSAIDs.
The biological activity of this compound is likely attributed to its ability to interact with specific molecular targets such as enzymes or receptors. The benzo[d]thiazole moiety may inhibit enzyme activity by binding to active sites, while the methylsulfonyl group could enhance binding affinity through additional interactions .
Case Studies and Research Findings
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural analogs can be categorized based on variations in the acetamide backbone, substituents on the thiazole/benzothiazole ring, and the aryl group attached to the nitrogen atom. Below is a detailed comparison:
Table 1: Key Structural and Functional Comparisons
Structural and Functional Analysis
The 4,7-dimethyl groups may enhance lipophilicity, influencing membrane permeability .
Aryl Group Modifications :
- The 4-(methylsulfonyl)phenyl group in the target compound is electron-withdrawing, which may stabilize interactions with polar residues in enzyme active sites. This contrasts with electron-deficient aryl groups (e.g., 3,4-dichlorophenyl in ) or unsubstituted phenyl rings (e.g., ).
- Methylsulfonyl groups are associated with improved solubility and reduced metabolic degradation compared to nitro or chloro substituents .
Synthetic Routes: The target compound likely involves a multi-step synthesis, combining cyclization (for the benzo[d]thiazole core) and amide coupling, similar to methods described for 4-(4′-nitrophenyl)thiazol-2-amine derivatives . In contrast, simpler analogs like 2-(3,4-dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide are synthesized via direct coupling of arylacetic acids with 2-aminothiazole .
The methylsulfonyl group may mimic sulfonamide pharmacophores, which are prevalent in antibacterial and anticancer agents .
Q & A
Q. How can green chemistry principles be applied to improve the sustainability of its synthesis?
- Methodology : Replace DMF with cyclopentyl methyl ether (CPME), a greener solvent. Catalytic methods (e.g., Pd/C for reductive amination) reduce waste. Process intensification via flow chemistry shortens reaction times and improves energy efficiency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
